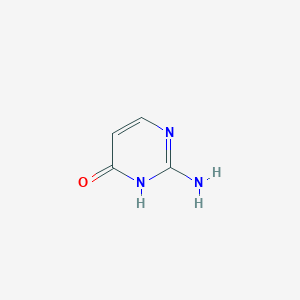![molecular formula C19H16ClFN4O3 B010282 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100490-28-6](/img/structure/B10282.png)
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of naphthyridine carboxylic acids. It has been extensively studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has a low toxicity profile and does not exhibit significant cytotoxicity against mammalian cells. However, it has been shown to induce oxidative stress in human hepatoma cells, leading to the activation of apoptosis pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid in lab experiments is its potent antibacterial and antifungal activity. This makes it an attractive candidate for the development of new antibiotics and antifungal agents. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid. One potential area of research is the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential use of this compound as a treatment for bacterial and fungal infections in vivo. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of even more potent antibacterial and antifungal agents.
Synthesis Methods
The synthesis of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves the reaction of 4-chloroaniline, ethyl acetoacetate, and 2-fluoro-6-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield the final compound.
Scientific Research Applications
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been extensively studied for its potential use as an antibacterial agent. It has been shown to exhibit potent activity against a range of gram-negative and gram-positive bacteria, including strains that are resistant to traditional antibiotics. Additionally, this compound has demonstrated antifungal activity against several species of fungi.
properties
CAS RN |
100490-28-6 |
|---|---|
Molecular Formula |
C19H16ClFN4O3 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16ClFN4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28) |
InChI Key |
BCIJFSBPQWIONY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)Cl)C(=O)O)F |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)Cl)C(=O)O)F |
synonyms |
1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)


